1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic organic compound belonging to the class of triazino-purines This compound is characterized by its complex fused ring structure, which includes a triazine ring fused to a purine moiety
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
A study by Brunschweiger et al. (2014) in "ChemMedChem" investigated 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives. These compounds, including variants similar to the queried chemical, were evaluated for their potential in treating neurodegenerative diseases. The compounds showed promise as dual-target-directed A1/A2A adenosine receptor antagonists, with several exhibiting triple-target inhibition, suggesting potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Antitumor and Vascular Relaxing Effects
Ueda et al. (1987) in "Chemical & pharmaceutical bulletin" synthesized novel heterocycles, including purino[7, 8-g]-6-azapteridines and [1, 2, 4]triazino[3, 2-f]purines. These compounds were assessed for their antitumor activity and vascular relaxing effects. One of the compounds showed activity against P388 leukemia, indicating potential in cancer treatment (Ueda et al., 1987).
Anticonvulsant Activity
Kelley et al. (1995) in the "Journal of Heterocyclic Chemistry" synthesized imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogues, which are similar to the compound . These analogues were tested for anticonvulsant activity. One of the imidazotriazines demonstrated potent activity against maximal electroshock-induced seizures, although it was associated with side effects like emesis (Kelley et al., 1995).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Ashour et al. (2012) in "Medicinal Chemistry Research" explored the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives. The study found that some of these compounds exhibited significant in vitro anticancer, anti-HIV, and antimicrobial activities. This highlights the potential of such compounds in developing treatments for various diseases, including cancer and HIV-1 (Ashour et al., 2012).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting from appropriate precursors, the triazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Purine Ring Construction: The purine ring is then constructed by reacting the triazine intermediate with suitable amines or amides, often under high-temperature conditions to facilitate ring closure.
Functional Group Introduction: The ethyl, fluorobenzyl, and methyl groups are introduced through alkylation reactions using alkyl halides or similar reagents in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Properties
IUPAC Name |
1-ethyl-7-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMZGLDSKUGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.